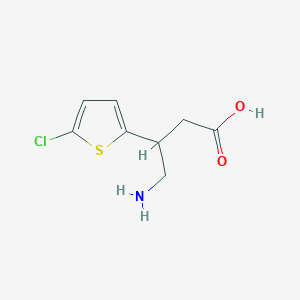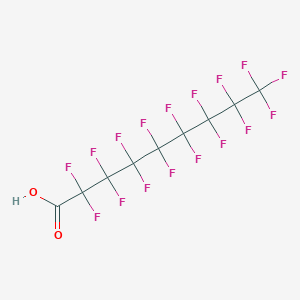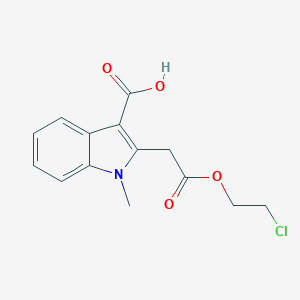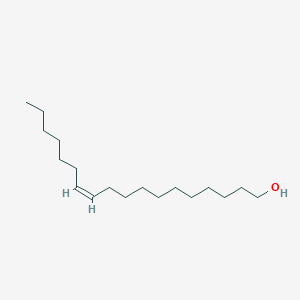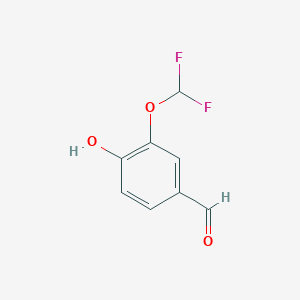
3-(Difluoromethoxy)-4-hydroxybenzaldehyde
Overview
Description
3-(Difluoromethoxy)-4-hydroxybenzaldehyde is an organic compound with the molecular formula C8H6F2O3 It is characterized by the presence of a difluoromethoxy group (-OCF2H) and a hydroxy group (-OH) attached to a benzaldehyde core
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for 3-(Difluoromethoxy)-4-hydroxybenzaldehyde involves the reaction of 4-difluoromethoxy-3-hydroxybenzaldehyde with bromomethyl cyclopropane. The reaction typically proceeds via O-alkylation, oxidation, and N-acylation steps. For instance, in a reported method, 4-(Difluoromethoxy)-3-hydroxybenzaldehyde (53.16 mmol) is reacted with potassium carbonate (79.74 mmol) and potassium iodide (10.63 mmol) in acetone under a nitrogen atmosphere. The mixture is refluxed for 0.5 hours, followed by the addition of bromomethyl cyclopropane .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing reaction conditions to achieve high yields and purity. For example, using sodium hydroxide as an alkali in the final step of the synthesis can result in a total yield of up to 68.3% and a product purity of 99.2% .
Chemical Reactions Analysis
Types of Reactions
3-(Difluoromethoxy)-4-hydroxybenzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The hydroxy group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and alkyl halides for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
3-(Difluoromethoxy)-4-hydroxybenzaldehyde has a wide range of scientific research applications, including:
Industry: It is employed in the production of various fine chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 3-(Difluoromethoxy)-4-hydroxybenzaldehyde involves its interaction with specific molecular targets and pathways. For instance, in the context of pulmonary fibrosis, it has been shown to inhibit the TGF-β1-induced epithelial-mesenchymal transformation by reducing the phosphorylation levels of Smad2/3 proteins . This inhibition leads to decreased expression of fibrosis-related proteins such as α-SMA, vimentin, and collagen I, and increased expression of E-cadherin, thereby attenuating the fibrotic process.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 3-(Difluoromethoxy)-4-hydroxybenzaldehyde include:
4-(Difluoromethoxy)-3-hydroxybenzaldehyde: A closely related compound with similar functional groups.
3-Cyclopropylmethoxy-4-(difluoromethoxy) benzoic acid: Another compound with a difluoromethoxy group, used in similar biological contexts.
Uniqueness
What sets this compound apart from similar compounds is its specific combination of functional groups, which confer unique reactivity and biological activity. Its ability to participate in a wide range of chemical reactions and its applications in the synthesis of important pharmaceuticals highlight its versatility and importance in scientific research.
Properties
IUPAC Name |
3-(difluoromethoxy)-4-hydroxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2O3/c9-8(10)13-7-3-5(4-11)1-2-6(7)12/h1-4,8,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQWJKJOZIXNRID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=O)OC(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30611128 | |
| Record name | 3-(Difluoromethoxy)-4-hydroxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30611128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53173-70-9 | |
| Record name | 3-(Difluoromethoxy)-4-hydroxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30611128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1-Methyl-2-[(tetrahydro-2H-pyran-2-yl)oxy]ethylidene]-propanedioic Acid Diethyl Ester](/img/structure/B143588.png)




